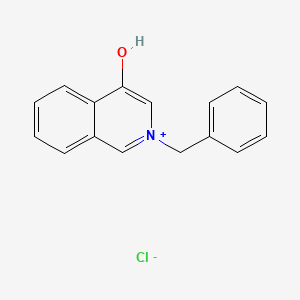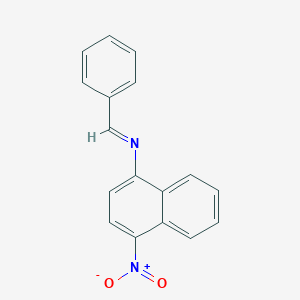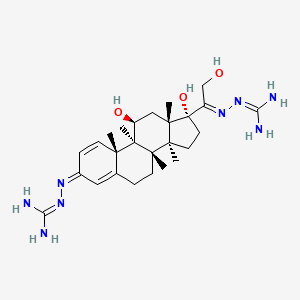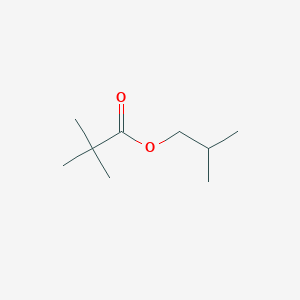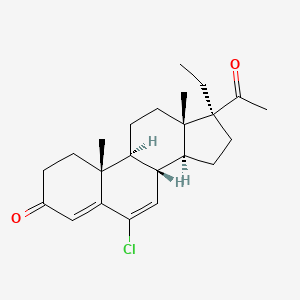
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione is a synthetic steroid compound. It is characterized by the presence of a chlorine atom at the 6th position and an ethyl group at the 17th position on the pregnane skeleton. This compound is known for its significant biological activities and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-17-ethylpregna-4,6-diene-3,20-dione typically involves multiple steps starting from a suitable steroid precursor. The key steps include chlorination at the 6th position and ethylation at the 17th position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and ethylating agents like ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace the chlorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other steroid compounds.
Biology: It is used in studies related to hormone receptor interactions and signal transduction pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical laboratories.
作用机制
The mechanism of action of 6-Chloro-17-ethylpregna-4,6-diene-3,20-dione involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular responses. The pathways involved include steroid hormone signaling and regulation of inflammatory responses.
相似化合物的比较
Similar Compounds
6-Dehydroprogesterone: Similar in structure but lacks the chlorine and ethyl groups.
Progesterone: A natural steroid hormone with a similar core structure but different substituents.
Corticosterone: Another steroid hormone with a similar core structure but different functional groups.
Uniqueness
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione is unique due to the presence of the chlorine atom at the 6th position and the ethyl group at the 17th position. These modifications can significantly alter its biological activity and make it a valuable compound for specific research applications.
属性
CAS 编号 |
802-81-3 |
|---|---|
分子式 |
C23H31ClO2 |
分子量 |
374.9 g/mol |
IUPAC 名称 |
(8S,9S,10R,13S,14S,17S)-17-acetyl-6-chloro-17-ethyl-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H31ClO2/c1-5-23(14(2)25)11-8-18-16-13-20(24)19-12-15(26)6-9-21(19,3)17(16)7-10-22(18,23)4/h12-13,16-18H,5-11H2,1-4H3/t16-,17+,18+,21-,22+,23-/m1/s1 |
InChI 键 |
FBALPBIKGCMYPR-CZZSXQRJSA-N |
手性 SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)C(=O)C |
规范 SMILES |
CCC1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
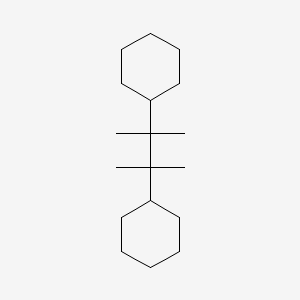
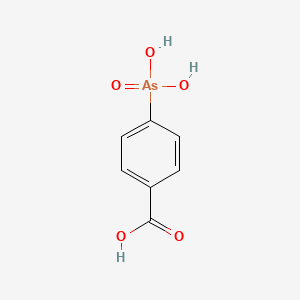
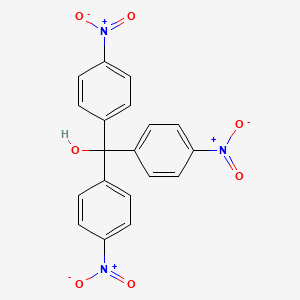
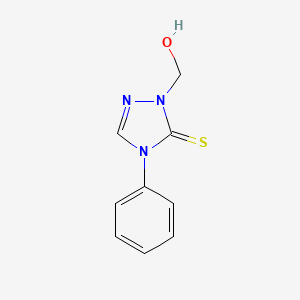
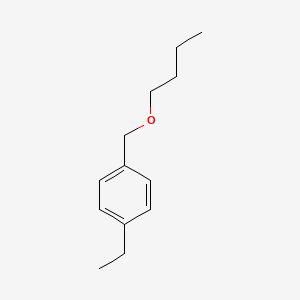

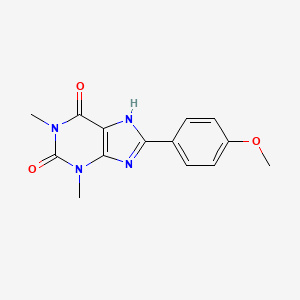
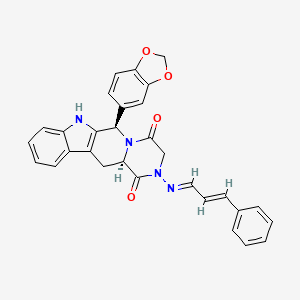
![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
